Avatrombopag - 570406-98-3

Avatrombopag

Catalog Number: EVT-261048
CAS Number: 570406-98-3
Molecular Formula: C29H34Cl2N6O3S2
Molecular Weight: 649.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avatrombopag is a small molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the production of platelets. [, ] It is classified as a non-peptide, orally bioavailable TPO-RA. [] In scientific research, avatrombopag serves as a valuable tool for investigating platelet production pathways and addressing thrombocytopenia, a condition characterized by low platelet counts. [, ]

Source and Classification

Avatrombopag is derived from the class of compounds known as thiazoles and thiophenes, which are characterized by their heterocyclic structures. The chemical structure incorporates multiple rings, including cyclohexane, piperazine, pyridine, and piperidine, along with thiophene and thiazole moieties. This complex arrangement contributes to its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of avatrombopag involves several key steps, primarily focused on nucleophilic aromatic substitution reactions and amide bond formation. A typical synthetic route begins with the halogenation of 2-acetyl-4-chlorothiophene to produce a bromide intermediate. This is followed by a reaction with thiourea to form the thiazolamine structure, utilizing the Hantzsch thiazole synthesis method.

The process can be summarized as follows:

  1. Halogenation: The α-keto halogenation of thiophene occurs under acidic or basic conditions.
  2. Formation of Thiazole: Reaction with thiourea leads to the formation of thiazolamine.
  3. Amide Bond Formation: The thiazolamine reacts with dichloronicotinic acid activated by phosphorus oxychloride to yield the desired amide.
  4. Final Steps: Subsequent nucleophilic substitution with piperidine and hydrolysis leads to the crystallization of avatrombopag maleate .
Molecular Structure Analysis

Structure and Data

Avatrombopag has a complex molecular structure characterized by its multiple rings and functional groups. The molecular formula is C21_{21}H24_{24}ClN3_{3}O2_{2}S, and it has a molecular weight of approximately 404.94 g/mol. The structural representation includes:

  • Thiazole Ring: Contributes to its reactivity and interaction with biological targets.
  • Cyclohexylpiperazine: Enhances its pharmacokinetic properties.

The presence of chlorine atoms in the structure plays a crucial role in its biological activity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing avatrombopag include:

  • Nucleophilic Aromatic Substitution: This reaction is facilitated by the electron-deficient nature of the aromatic system, allowing for efficient substitution at specific positions.
  • Amidation Reaction: The formation of an amide bond is critical for establishing the final structure of avatrombopag.

These reactions are optimized to ensure high purity and yield while minimizing by-products during synthesis .

Mechanism of Action

Process and Data

Avatrombopag functions as a thrombopoietin receptor agonist, mimicking the action of endogenous thrombopoietin. Upon binding to its receptor, it activates signaling pathways that promote megakaryocyte proliferation and differentiation, leading to increased platelet production in the bone marrow. This mechanism is particularly beneficial for patients suffering from thrombocytopenia due to chronic liver disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Avatrombopag exhibits several notable physical and chemical properties:

These properties are essential for its formulation into pharmaceutical products .

Applications

Scientific Uses

Avatrombopag's primary application is in treating thrombocytopenia associated with chronic liver disease. Its ability to stimulate platelet production makes it a valuable therapeutic agent in clinical settings where managing low platelet counts is critical. Ongoing research may explore additional applications in hematological disorders or other conditions characterized by impaired platelet production .

Synthesis and Molecular Design of Avatrombopag

Rational Drug Design of Avatrombopag as a Second-Generation TPO Receptor Agonist

Avatrombopag was developed through rational drug design to overcome limitations of first-generation thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag. As a small-molecule, non-peptide TPO-RA, avatrombopag (molecular formula: C₂₉H₃₄Cl₂N₆O₃S₂) selectively targets the transmembrane domain of the c-Mpl (TPO-R) receptor. This binding mechanism is distinct from endogenous thrombopoietin (TPO), which interacts with the receptor's extracellular domain. Critically, avatrombopag binds to histidine residue 499 (His499) in the human c-Mpl transmembrane domain—a residue conserved only in humans and chimpanzees—explaining its species-specific activity [2] [3].

High-throughput screening identified initial lead compounds that promoted proliferation in human TPO-R-transfected Ba/F3 cells. Avatrombopag emerged as a candidate due to its oral bioavailability, lack of immunogenicity risk (unlike peptide-based agents), and absence of chelation effects on polyvalent cations (e.g., calcium or iron), eliminating dietary restrictions associated with earlier agents like eltrombopag [2] [4]. In vitro studies confirmed that avatrombopag does not compete with endogenous TPO for receptor binding (Fig. 1), enabling synergistic megakaryocyte differentiation when combined with recombinant human TPO (rhTPO) [2].

Table 1: Key Design Advantages of Avatrombopag vs. First-Generation TPO-RAs

PropertyAvatrombopagEltrombopagRomiplostim
Binding SiteTransmembrane domainExtracellular juxtamembraneExtracellular domain
Species SpecificityHuman/ChimpanzeeBroader species activityHuman
Chelation RiskNoneHigh (requires dietary restrictions)None
AdministrationOralOralSubcutaneous injection
TPO CompetitionNoYesYes

Structural Optimization Strategies for Enhanced Binding Affinity to c-Mpl

Structural optimization focused on enhancing c-Mpl binding affinity and pharmacokinetic properties. Avatrombopag features six ring systems—five heterocyclic (piperazine, pyridine, piperidine, thiophene, thiazole)—connected directly or via amide bonds. Key optimizations include:

  • Chlorothiophene Moiety: The 4-(4-chlorothiophen-2-yl) group at the thiazole core enhances electron-withdrawing properties, improving stability and membrane permeability [1] [5].
  • Cyclohexylpiperazine Group: Incorporated at the thiazole C5 position to increase hydrophobic interactions with the transmembrane His499 residue, boosting binding affinity [5].
  • Dichloronicotinamide Linker: Enables nucleophilic aromatic substitution (SNAr) reactions critical for modular synthesis while providing a rigid scaffold for optimal receptor orientation [1].

Electron-withdrawing chlorine atoms on the thiophene and pyridine rings further increase electrophilicity, facilitating SNAr reactions during synthesis and enhancing metabolic stability in vivo. Unlike eltrombopag, avatrombopag lacks metal-chelating motifs (e.g., hydrazones), eliminating risks of tissue discoloration or iron deficiency [2] [4].

  • Molecular Dynamics Insight: Computational studies reveal that the cyclohexyl group induces a 30° rotation in the TPO-R transmembrane helix, stabilizing active-state conformations and amplifying JAK2/STAT5 signaling [4].

Comparative Analysis of Synthetic Pathways for Avatrombopag and Analogues

The large-scale synthesis of avatrombopag employs convergent routes prioritizing regioselectivity and yield optimization. The patented route (Astellas) proceeds in six linear steps with a 12% overall yield [1] [5]:

Step 1: α-Keto Halogenation

  • Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one (124) under acidic conditions yields α-bromoketone 125 (yield: ~70%). Acidic conditions prevent polybromination common in basic media [1].

Step 2: Thiazole Ring Formation (Hantzsch Synthesis)

  • Condensation of 125 with thiourea forms thiazolamine 126 (46% yield over two steps). Mechanism involves nucleophilic substitution by sulfur, followed by cyclodehydration [1] [5].

Step 3: Electrophilic Bromination

  • Selective bromination of 126 using N-bromosuccinimide (NBS) in DMF targets the electron-rich thiazole ring activated by the amino group. The adjacent chlorine atom on thiophene deactivates competitive sites [1].

Step 4: Nucleophilic Aromatic Substitution (SNAr)

  • Displacement of bromide with 1-cyclohexylpiperazine (127) yields intermediate 128 (34% yield over steps 3–4). SNAr is facilitated by electron deficiency at the thiazole C4 position [5].

Step 5: Amide Bond Formation

  • Activation of 5,6-dichloronicotinic acid (129) with phosphorus oxychloride (PCl₃O), followed by coupling with 128, provides nicotinamide 130 (83% yield) [5].

Step 6: Second SNAr and Salt Formation

  • Ethyl isonipecotate (131) displaces the C5 chloride on 130 via SNAr. Hydrolysis of the ester gives avatrombopag free base, converted to maleate salt in DMSO/acetone/water (2:2:1) at 20 kg scale (85% yield) [5].

Table 2: Synthetic Route Efficiency for Avatrombopag and Analogues

StepReaction TypeKey Reagent/ConditionYieldRegioselectivity Control
Thiazole FormationHantzsch CyclizationThiourea, H⁺/H₂O46% (2 steps)α-Haloketone S-alkylation precedes N-cyclization
Thiazole BrominationElectrophilic Aromatic SubstitutionNBS, DMF, 0°C74%Amino group activation vs. chlorine deactivation
Piperazine InstallationSNAr1-Cyclohexylpiperazine, DIPEA86%Electron-deficient C4 of thiazole
Dichloronicotinamide CouplingSchotten-BaumannPCl₃O, then 12883%POCl₃ activates carboxylate
Piperidine InstallationSNArEthyl isonipecotate, Δ89%C5 chloride on pyridine (vs. C6)

Critical Improvements Over Analogues:

  • Eltrombopag Route: Requires palladium-catalyzed Suzuki couplings, increasing cost and metal contamination risk.
  • Lusutrombopag Synthesis: Uses benzimidazole cores with lower yields in SNAr steps due to reduced electrophilicity [1].
  • Scale-Up Advantage: Avatrombopag’s maleate salt crystallizes efficiently, enabling >85% yield in the final step without chromatography [5].

Properties

CAS Number

570406-98-3

Product Name

Avatrombopag

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

Molecular Formula

C29H34Cl2N6O3S2

Molecular Weight

649.7 g/mol

InChI

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)

InChI Key

OFZJKCQENFPZBH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl

Solubility

Insoluble

Synonyms

1-(3-chloro-5-((4-(4-chloro-2-thienyl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-pyridyl)piperidine-4-carboxylic acid
AKR 501
AKR-501
AKR501
avatrombopag
Doptelet
E5501 compound
YM 477
YM-477
YM477

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.